molecular formula C10H10Br2N2Ni B6291122 Dibromobis(pyridine)nickel CAS No. 14024-85-2

Dibromobis(pyridine)nickel

Cat. No. B6291122
CAS RN: 14024-85-2
M. Wt: 376.70 g/mol
InChI Key: ICDWMUCCMDLFQZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromobis(pyridine)nickel is a transition metal compound with the CAS number 14024-85-2 . It is used in research and has a molecular formula of C10H10Br2N2Ni .

Scientific Research Applications

Catalysis and Proton Reduction

Dibromobis(pyridine)nickel related complexes, such as nickel pyridine 2-thiolate, have demonstrated significant stability and activity as catalysts for H2 generation, which is crucial for solar energy storage. DFT calculations have provided insights into the catalytic pathways, revealing that the first reduction typically occurs at the nickel site and that protonation of pyridyl nitrogen can lead to dechelation, affecting the catalytic efficiency (Virca & McCormick, 2015).

Hydroarylation of Alkynes

Nickel catalysts, including those derived from dibromobis(pyridine)nickel, have been employed in the hydroarylation of alkynes through C-H bond functionalization of arenes. This process is noted for its excellent stereo- and regioselectivity, producing disubstituted arylethenes efficiently (Nakao, 2011).

Electrochemical Applications

Studies have shown that electrodes modified with poly-2,5-pyridine films, prepared via electrochemical reduction of dibromopyridine in the presence of nickel-bipyridyl complexes, exhibit significant electroactive and coordinative properties. These modified electrodes are effective mediators in electrocatalytic processes, including the coupling of aromatic halides (Schiavon et al., 1988).

Polymer Synthesis

Electrochemical dehalogenation polycondensation mediated by nickel complexes, including dibromobis(pyridine)nickel, has been successfully applied in the synthesis of poly(pyridine-2,5-diyl). This method offers a smooth and efficient approach to obtaining thin films of the polymer, which are comparable to those prepared through chemical methods (Yamamoto & Saito, 1996).

Ethylene Oligomerization

Nickel(II) dibromide complexes with various ligands, such as bis(benzimidazolyl)amine and bis(benzimidazolyl)pyridine, have demonstrated high productivity in ethylene oligomerization, yielding significant amounts of butenes. These findings highlight the potential of such complexes in industrial applications for producing various hydrocarbon products (Lee et al., 2011).

Mechanism of Action

Target of Action

Dibromobis(pyridine)nickel is a complex compound with nickel at its coreNickel compounds are generally known to interact with a variety of biological molecules, including proteins and dna .

Mode of Action

The exact mode of action of Dibromobis(pyridine)nickel is not well-understood. As a nickel complex, it may interact with biological molecules in a manner similar to other nickel compounds. These interactions could potentially lead to changes in the structure or function of these molecules .

Biochemical Pathways

Nickel compounds are known to participate in various biochemical processes, such as the activation of certain enzymes .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability may be influenced by factors such as its solubility and stability .

Result of Action

Nickel compounds can have various effects at the molecular and cellular level, including potential cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dibromobis(pyridine)nickel. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological molecules .

properties

IUPAC Name

dibromonickel;pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N.2BrH.Ni/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDWMUCCMDLFQZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromonickel;pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.